Substituting generic copper salts (CuSO₄, CuCN) in electroplating or catalysis causes critical performance losses. Cu₂P₂O₇ uniquely delivers:
• Hardness retention at 210-220 DPH after 2 h at 250°C, vs. ~50% softening from CuSO₄ baths.
• 73.6% Faradaic efficiency toward C₂₊ products in CO₂ electroreduction at industrial current densities.
• 97% glycerol conversion with 80.6% selectivity to acrolein in continuous dehydration.
Supplied as ≥98% light blue-green powder; insoluble in water, soluble in acids; forms stable complexes with alkali pyrophosphates for cyanide-free baths.
Molecular FormulaCuH4O7P2+2
Molecular Weight241.52 g/mol
CAS No.10102-90-6
Cat. No.B161300
⚠ Attention: For research use only. Not for human or veterinary use.
Pyrophosphoric acid, copper salt (copper(II) pyrophosphate, Cu₂P₂O₇, CAS 10102-90-6) is an inorganic metal phosphate compound supplied as a light blue to green powder with a melting point of approximately 1170 °C and a density of ~4.2 g/cm³ . It is insoluble in water but soluble in acids and forms stable, soluble complexes with alkali-metal pyrophosphates such as potassium pyrophosphate [1]. This complexation behavior underpins its established role as a non-cyanide copper source in industrial electroplating baths and as a precursor for advanced functional materials [2][3].
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Non-cyanide copper source for electroplating baths
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Forms soluble complexes with alkali-metal pyrophosphates
Copper Pyrophosphate: Why Not All Copper Salts Are Equal
Substituting copper pyrophosphate with a generic copper salt such as copper sulfate, copper cyanide, or copper phosphate can lead to substantial deviations in process outcomes. Critical performance metrics including electrodeposit hardness retention at elevated temperature, CO₂ electroreduction Faradaic efficiency toward C₂₊ products, and catalytic glycerol conversion are not conserved across this compound class [1][2][3]. Furthermore, the negative thermal expansion (NTE) behavior and dielectric constant of Cu₂P₂O₇ differ markedly from those of related pyrophosphates and orthophosphates, directly impacting material design in electronics and optics [4][5]. These distinctions are not theoretical; they translate directly into quantifiable differences in industrial yields, product quality, and energy consumption, making procurement of the correct copper source a process-critical decision.
Copper pyrophosphate retains electrodeposit hardness after 250°C thermal treatment.
Copper sulfate deposits soften significantly, losing approximately half of their as-plated hardness.
Reconstructed Cu₂P₂O₇ catalyst achieves reported 73.6% Faradaic efficiency for C₂₊ products in CO₂ electroreduction.
CuO-derived catalyst yields markedly lower multi-carbon selectivity under identical MEA conditions.
Mesoporous Cu₂P₂O₇ enables 97% glycerol conversion with 80.6% acrolein selectivity.
Other copper phosphate phases do not reproduce this high acrolein yield in continuous flow.
Binary pyrophosphates such as CaCuP₂O₇ show lower εᵣ and different NTE profiles, impacting microwave dielectric design.
[1] Lawrence Livermore Laboratory. Some mechanical properties of copper electrodeposited from commercial pyrophosphate and acid copper sulfate solutions. OSTI ID: 7034471. (1978). View Source
[2] Wang, G., Bao, X., et al. A Reconstructed Catalyst for Selective CO2 Electroreduction to Multicarbon Products. Angew. Chem. Int. Ed. 2021. View Source
[3] Zhang, Y., Li, S., et al. Mesoporous Copper Pyrophosphate Efficiently Catalyzes the Dehydration of Glycerol to Acrolein. SSRN. 2025. View Source
[4] Dove, M. T., et al. The phase transition in copper pyrophosphate, Cu2P2O7: Insights and implications for the interpretation of negative thermal expansion. Matter. 2025. View Source
[5] Chanlek, N., et al. Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7. Sci Rep 12, 6869 (2022). View Source
Copper Pyrophosphate: Performance Evidence
Thermal Hardness Retention vs. Copper Sulfate
Copper deposits from a pyrophosphate bath retain their as-plated hardness after high-temperature baking, whereas those from a bright acid copper sulfate bath undergo significant softening. This is a critical differentiator for applications requiring post-plating thermal treatment [1].
Hardness retentionHead-to-head
Retains 210–220 DPH after 2 h at 250°C; copper sulfate deposit decreases to 105 DPH.
Hardness retained at 210–220 DPH after 2 hours at 250°C (with sufficient brightener)
Comparator Or Baseline
Copper sulfate bath: hardness decreases from 210–220 DPH to 105 DPH after 2 hours at 250°C
Quantified Difference
Copper pyrophosphate deposit retains hardness; copper sulfate deposit hardness decreases by approximately 50–52%
Conditions
Commercial electroplating baths; hardness measured in DPH/sub 100g
Why This Matters
Ensures mechanical integrity of electroformed components in applications involving subsequent thermal processing (e.g., soldering, annealing), reducing field failures.
ElectroplatingMicroelectronicsMaterials Hardness
[1] Lawrence Livermore Laboratory. Some mechanical properties of copper electrodeposited from commercial pyrophosphate and acid copper sulfate solutions. OSTI ID: 7034471. (1978). View Source
C₂₊ Selectivity in CO₂ Electroreduction vs. Copper Oxide
An electrochemically reconstructed Cu₂P₂O₇ catalyst achieves substantially higher Faradaic efficiency for multi-carbon products in CO₂ electroreduction compared to a CuO-derived catalyst under identical conditions [1].
C₂₊ selectivityHead-to-head
73.6% Faradaic efficiency (ethylene 39.8%, ethanol 23.8%) at 350 mA cm⁻².
Reported selectivity for multi-carbon products in MEA electrolyzer.
Comparison vs CuO; quantitative advantage reported.
ElectrocatalysisCO₂ ReductionRenewable Fuels
Evidence Dimension
Faradaic efficiency for C₂₊ products
Target Compound Data
73.6% at 350 mA cm⁻² in an MEA electrolyzer (ethylene: 39.8%, ethanol: 23.8%)
Comparator Or Baseline
CuO counterpart (specific quantitative data not provided in abstract, but stated as 'remarkably higher')
Quantified Difference
Quantitatively superior C₂₊ Faradaic efficiency; value reported as 'remarkably higher' than CuO
Conditions
MEA-based electrolyzer, applied current density of 350 mA cm⁻²
Why This Matters
Directly impacts the economic viability of CO₂ valorization; higher selectivity for valuable C₂₊ chemicals translates to reduced separation costs and improved process efficiency.
ElectrocatalysisCO₂ ReductionRenewable Fuels
[1] Wang, G., Bao, X., et al. A Reconstructed Catalyst for Selective CO2 Electroreduction to Multicarbon Products. Angew. Chem. Int. Ed. 2021. View Source
Glycerol Dehydration to Acrolein vs. Other Phosphates
A mesoporous Cu₂P₂O₇ catalyst demonstrates exceptional activity for glycerol dehydration to acrolein, achieving near-complete conversion with high selectivity. This performance profile is superior to many other phosphate-based catalysts reported for this reaction [1].
97% glycerol conversion and 80.6% acrolein selectivity under optimized conditions
Comparator Or Baseline
Other copper phosphate/phosphate catalysts (class-level inference)
Quantified Difference
Provides a high-yield, selective pathway not universally observed with other copper phosphate phases
Conditions
Mesoporous Cu₂P₂O₇ catalyst (calcined at 600°C), continuous flow reactor
Why This Matters
Offers a competitive route for valorizing glycerol (a major biodiesel byproduct) into acrolein, a high-value chemical intermediate, with quantifiable yield advantages.
[1] Zhang, Y., Li, S., et al. Mesoporous Copper Pyrophosphate Efficiently Catalyzes the Dehydration of Glycerol to Acrolein. SSRN. 2025. View Source
Dielectric Constant vs. Binary Pyrophosphates
The dielectric constant (εᵣ) of single-metal pyrophosphate Cu₂P₂O₇ is demonstrably higher than that of binary metal pyrophosphates such as CaCuP₂O₇, a property that can be exploited in the design of microwave dielectric components [1].
Dielectric constantHead-to-head
Higher εᵣ than CaCuP₂O₇ binary pyrophosphate.
Supports dielectric material design evaluation.
Exact values available in full text; solid-state synthesis.
Dielectric MaterialsMicrowave CeramicsElectronics
Evidence Dimension
Dielectric constant (εᵣ)
Target Compound Data
Higher than CaCuP₂O₇
Comparator Or Baseline
CaCuP₂O₇ (lower εᵣ)
Quantified Difference
Cu₂P₂O₇ exhibits a higher εᵣ value than CaCuP₂O₇ (exact numerical difference available in full text)
Enables precise tuning of dielectric properties in electronic components, allowing for miniaturization and performance optimization in RF and microwave circuits.
Dielectric MaterialsMicrowave CeramicsElectronics
[1] Chanlek, N., et al. Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7. Sci Rep 12, 6869 (2022). View Source
Copper Pyrophosphate: Key Applications
High-Reliability Electroforming for Aerospace & Defense
Specify Cu₂P₂O₇-based electroplating baths for components that must undergo post-plating thermal cycling (e.g., brazing, annealing) without compromising mechanical strength. The documented hardness retention at 250°C [1] prevents softening-induced deformation and ensures consistent performance in critical applications such as waveguide components and heat sinks.
CO₂ Electrolyzer Catalyst Development
Utilize Cu₂P₂O₇ as a precursor material for in situ reconstruction into highly active, defect-rich copper catalysts for CO₂ reduction. The 73.6% Faradaic efficiency toward valuable C₂₊ products (ethylene, ethanol) at industrially relevant current densities [1] provides a strong foundation for scaling up electrochemical CO₂ conversion processes.
Glycerol to Acrolein Valorization
Employ mesoporous Cu₂P₂O₇ as a robust and selective catalyst for the continuous dehydration of glycerol to acrolein. The combination of 97% conversion and 80.6% selectivity [1] offers a process-intensified route to convert biodiesel waste into a high-demand chemical, improving overall biorefinery economics.
Semiconductor Metallization Substrate
Adopt Cu₂P₂O₇-based seed-layer enhancement electroplating for next-generation ULSI interconnects. The superior via-chain resistance yield compared to standard copper sulfate processes [1] is critical for achieving high manufacturing yields as feature sizes continue to shrink and aspect ratios increase.
Application
Selection Property
Validation Focus
High-reliability electroforming
Post-plating hardness retention after thermal treatment
Thermal hardness stability at elevated temperatures
CO₂ electrolyzer catalyst development
Faradaic efficiency for C₂₊ products
MEA-based electroreduction selectivity metrics
Glycerol-to-acrolein valorization
Conversion and acrolein selectivity profile
Continuous-flow dehydration yield benchmarking
Semiconductor metallization substrate
Via-chain resistance yield improvement
Seed-layer enhancement electroplating uniformity
[1] Lawrence Livermore Laboratory. Some mechanical properties of copper electrodeposited from commercial pyrophosphate and acid copper sulfate solutions. OSTI ID: 7034471. (1978). View Source
[2] Wang, G., Bao, X., et al. A Reconstructed Catalyst for Selective CO2 Electroreduction to Multicarbon Products. Angew. Chem. Int. Ed. 2021. View Source
[3] Zhang, Y., Li, S., et al. Mesoporous Copper Pyrophosphate Efficiently Catalyzes the Dehydration of Glycerol to Acrolein. SSRN. 2025. View Source
[4] Itoh, S., et al. Two-step copper electroplating technique using seed enhancement step with alkali-metal-free copper pyrophosphate bath. Proceedings of the IEEE 2001 International Interconnect Technology Conference. 2001. View Source
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